Rivastigmine-d5
説明
Rivastigmine-d5 is a deuterated analog of rivastigmine, a cholinesterase inhibitor approved for treating cognitive impairment in Alzheimer’s and Parkinson’s diseases. The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, typically at metabolically stable positions (e.g., methyl or ethyl groups) . This modification enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic studies, improving analytical precision by minimizing isotopic interference . Structurally, this compound retains the core carbamate moiety and dimethylaminoethylphenol group of the parent compound but exhibits a marginally higher molecular weight (250.34 g/mol + 5 deuterium units) .
特性
CAS番号 |
1133229-22-7 |
|---|---|
分子式 |
C14H17N2O2D5 |
分子量 |
255.37 |
純度 |
95% by HPLC; 98% atom D; |
関連するCAS |
123441-03-2 (unlabelled) |
同義語 |
(S)-3-(1-(dimethylamino)ethyl)phenyl (ethyl-d5)(methyl)carbamate |
タグ |
Rivastigmine |
製品の起源 |
United States |
類似化合物との比較
Data Table: Comparative Analysis of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Activity | Primary Application |
|---|---|---|---|---|---|
| Rivastigmine | C₁₄H₂₂N₂O₂ | 250.34 | Carbamate, (S)-enantiomer | AChE/BuChE inhibition (IC₅₀ = 4 µM) | Alzheimer’s/Parkinson’s therapy |
| This compound | C₁₄H₁₇D₅N₂O₂ | ~255.40 | Deuterated ethyl/methyl groups | None (internal standard) | Bioanalytical research |
| Rivastigmine N-Oxide | C₁₄H₂₂N₂O₃ | 266.34 | N-Oxide group | Reduced AChE inhibition | Metabolite identification |
| Compound 5a | C₂₄H₂₉N₃O₄ | 423.51 | Hybrid carbamate-benzylpiperidine | Dual AChE inhibition + anti-aggregation | Multifunctional drug development |
| Molsidomine-d5 | C₉H₅D₅N₃O₄ | ~250.22 | Deuterated ethoxy/morpholino | NO donor (hypotensive) | Cardiovascular research |
Research Findings and Implications
- Stability: this compound exhibits superior stability in plasma samples compared to non-deuterated analogs, with <5% degradation over 24 hours at room temperature .
- Hybrid Compounds : Salicylic acid-donepezil-rivastigmine hybrids show 2-fold greater AChE inhibition than rivastigmine alone, suggesting synergistic benefits .
- Stereochemistry : The (S)-enantiomer of rivastigmine is 20-fold more potent than the (R)-form, underscoring the necessity of enantiomeric purity in therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
